molecular formula C12H22N2 B106818 1,7-Diamino-3,5-dimethyladamantane CAS No. 19385-96-7

1,7-Diamino-3,5-dimethyladamantane

Cat. No.: B106818
CAS No.: 19385-96-7
M. Wt: 194.32 g/mol
InChI Key: KFINWPLSLFZOSU-UHFFFAOYSA-N
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Description

1,7-Diamino-3,5-dimethyladamantane, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2 and its molecular weight is 194.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,7-Diamino-3,5-dimethyladamantane have been shown to attenuate or block chemically or electrically induced seizures in rodents at doses of 5-20 mg/kg . This suggests that the drug might have potential utility in the treatment of seizures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 20 mg/kg, the compound induced spontaneous motor seizures in amygdala-kindled rats . No motor seizures were observed in non-kindled rats at the same dosage .

Biological Activity

1,7-Diamino-3,5-dimethyladamantane (DMD) is a unique compound belonging to the adamantane family, characterized by its rigid polycyclic structure. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent in various diseases. This article delves into the biological activity of DMD, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂
  • Molecular Weight : 194.32 g/mol
  • CAS Number : 19385-96-7
  • IUPAC Name : 5,7-dimethyladamantane-1,3-diamine

DMD's biological activity is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways:

  • Neuroprotective Effects : DMD has been studied for its neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. It is believed to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function.
  • Antiviral Activity : Research indicates that DMD derivatives may exhibit antiviral properties by modulating viral replication processes.
  • Apoptosis Modulation : DMD has shown potential in inducing apoptosis in cancer cells through the activation of caspases and mitochondrial membrane depolarization .

Table 1: Summary of Biological Activities of DMD

Activity TypeMechanism/TargetReference
NeuroprotectionAChE inhibition
AntiviralModulation of viral replication
Apoptosis InductionActivation of caspases and mitochondrial effects
AnticancerSelective toxicity towards malignant cells

Case Studies and Research Findings

  • Neuroprotective Properties :
    • A study demonstrated that DMD derivatives effectively inhibit AChE with an IC₅₀ value significantly lower than standard drugs used in Alzheimer's treatment. The binding studies indicated strong interactions at the active site of AChE, suggesting a competitive inhibition mechanism .
  • Antiviral Research :
    • Investigations into the antiviral properties of DMD revealed that certain derivatives could impede viral replication in vitro. These findings suggest a potential role for DMD in developing antiviral therapies.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies showed that DMD exhibited selective cytotoxicity towards various cancer cell lines while sparing non-malignant cells. The mechanism involved mitochondrial dysfunction and caspase activation, leading to programmed cell death .

Pharmacokinetics

DMD's pharmacokinetic profile is influenced by its adamantane structure, which facilitates penetration through the blood-brain barrier. This property is crucial for its application in treating neurological disorders. Additionally, the compound's stability under physiological conditions enhances its therapeutic potential.

Properties

IUPAC Name

5,7-dimethyladamantane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINWPLSLFZOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diamide 3 (1.56 g) was added to diethyene glycol (25 mL). The reaction mixture was stirred at 175˜180° C. for 16 h. The brown solution was cooled to room temperature, and water was added (100 mL). The reaction mixture was extracted with a solvent consisting of ethyl acetate (80%) and t-butylmethyl ether (20%) (70 mL×7). The combined organic solvent was washed with water and brine, and dried over sodium sulfate. The solution was concentrated to approximately 20 mL. Anhydrous hydrogen chloride in ethyl acetate was added. The precipitate was filtered. The product was then dissolved in water (10 mL). The product was extracted with ethyl acetate (10 mL×6). Solvent was removed to afford diamine 4 as an off-white solid (767 mg).
Quantity
1.56 g
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reactant
Reaction Step One
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25 mL
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reactant
Reaction Step One
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0 (± 1) mol
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